molecular formula C11H10FIN2O2 B12838804 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B12838804
M. Wt: 348.11 g/mol
InChI Key: NWBRIHIDWDWKGR-UHFFFAOYSA-N
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Description

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties. It has gained attention in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable ketone with an exocyclic amino group. This reaction is often catalyzed by iodine.

    Tautomerization and Cyclization: The intermediate product undergoes tautomerization followed by cyclization to form the imidazo[1,2-A]pyridine core.

    Oxidative Aromatization: The final step involves oxidative aromatization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the halogen positions.

Mechanism of Action

The mechanism of action of 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is unique due to the specific combination of fluorine and iodine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and chemical probes.

Biological Activity

8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H10FIN2O2C_{12}H_{10}FIN_2O_2, with a molecular weight of approximately 364.12 g/mol. The compound features a fused imidazopyridine ring system, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including antibacterial, anticancer, and anti-inflammatory effects. Below are summarized findings from recent research:

Antibacterial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8-Fluoro-7-iodo derivativeE. coli50 µM
8-Fluoro-7-iodo derivativeS. aureus75 µM

These results indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against pathogenic strains such as E. coli and S. aureus .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (colon cancer)20
MCF7 (breast cancer)15

The mechanism of action is believed to involve the inhibition of specific kinases crucial for tumor growth and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. Compounds related to 8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine have shown significant inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (%)
8-Fluoro derivative80% at 100 µM
Celecoxib (reference)85% at 100 µM

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Case Study on Anticancer Activity : A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on HCT116 cells and found that modifications at the C7 position significantly enhanced cytotoxicity compared to standard chemotherapeutics.
  • Case Study on Antibacterial Efficacy : Research conducted on a series of synthesized derivatives demonstrated that specific substitutions increased antibacterial potency against resistant strains of E. coli, suggesting a promising avenue for developing new antibiotics.

Properties

Molecular Formula

C11H10FIN2O2

Molecular Weight

348.11 g/mol

IUPAC Name

ethyl 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H10FIN2O2/c1-3-17-11(16)9-6(2)14-10-8(12)7(13)4-5-15(9)10/h4-5H,3H2,1-2H3

InChI Key

NWBRIHIDWDWKGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2F)I)C

Origin of Product

United States

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